molecular formula C6H13Br2N3 B15063508 4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide

4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide

Cat. No.: B15063508
M. Wt: 287.00 g/mol
InChI Key: LRQIXGBRGWYFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide is a synthetic spirocyclic diamine building block offered for research purposes. Compounds featuring the spiro[2.5]octane and related diazaspiro scaffolds are recognized in medicinal chemistry as privileged structures for constructing molecules with biological activity. These saturated, three-dimensional cores are considered high-quality fragments that can improve the physicochemical properties of drug candidates . The specific spatial arrangement of the 4,6-diazaspiro[2.5]octane skeleton makes it a valuable intermediate for exploring structure-activity relationships in drug discovery programs. Research indicates that analogous structures, such as the 2,6-diazaspiro[3.4]octane core, have recently been utilized in the development of compounds with diverse biological activities. These include potential therapeutic agents acting as hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors for oncology, and VDAC1 inhibitors for investigating diabetes pathways . Furthermore, the 4,7-diazaspiro[2.5]octane scaffold is a documented intermediate in pharmaceutical chemistry . The presence of the amine functional group on this structure provides a versatile handle for further synthetic elaboration, allowing researchers to create amide bonds or link various pharmacophores. This product is provided as the dihydrobromide salt to enhance its stability and solubility for research applications. This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H13Br2N3

Molecular Weight

287.00 g/mol

IUPAC Name

4,6-diazaspiro[2.5]oct-5-en-5-amine;dihydrobromide

InChI

InChI=1S/C6H11N3.2BrH/c7-5-8-4-3-6(9-5)1-2-6;;/h1-4H2,(H3,7,8,9);2*1H

InChI Key

LRQIXGBRGWYFFX-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCN=C(N2)N.Br.Br

Origin of Product

United States

Chemical Reactions Analysis

4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide is not well-documented. like many spirocyclic compounds, it likely interacts with specific molecular targets and pathways in biological systems. These interactions can lead to various biochemical effects, which are the subject of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • This structural difference may influence receptor binding affinity or enzymatic interactions .
  • Salt Form: The dihydrobromide salt of the target compound offers higher molecular weight and likely greater aqueous solubility compared to the free base of 6-Azaspiro[2.5]oct-5-en-5-amine.

Pharmacological and Functional Comparisons

While direct pharmacological data for this compound are absent in the evidence, insights can be drawn from structurally analogous compounds:

Mysoline (5-Phenyl-5-ethyl-hexahydropyrimidine-4,6-dione)

  • Structural Contrast : Mysoline is a hexahydropyrimidinedione derivative, lacking the spirocyclic framework of the target compound. However, both share nitrogen-rich heterocyclic systems.
  • Functional Implications : Mysoline’s anticonvulsant activity is attributed to its ability to modulate voltage-gated ion channels. The spirocyclic enamine structure of this compound may similarly interact with CNS targets but with altered potency due to differences in ring strain and nitrogen positioning .

Biological Activity

4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide is a chemical compound characterized by a unique spirocyclic structure that incorporates two nitrogen atoms within its bicyclic framework. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly as a lead compound in drug development. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

  • Molecular Formula : C6_6H13_{13}Br2_2N3_3
  • Molecular Weight : 206.09 g/mol
  • CAS Number : 1956340-70-7

Structural Characteristics

The compound features a spirocyclic structure that may influence its biological interactions differently compared to other similar compounds. The presence of two nitrogen atoms in the ring system is significant for its reactivity and potential binding interactions with biological targets.

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains.
  • Antitumor Activity : Potential implications in cancer treatment have been noted, particularly through mechanisms involving cell cycle inhibition.

Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets. The following table summarizes some of the notable interactions and their implications:

Biological Target Binding Affinity (Ki) Notable Activity
CDK4/6~10 nMCell cycle regulation
EGFR~25 nMTumor growth inhibition

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Case Studies

  • In Vitro Studies : A study assessed the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Animal Models : In vivo studies using murine models indicated that administration of this compound resulted in reduced tumor sizes compared to controls, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structure Type Notable Activity
4,7-Diazaspiro[2.5]octan-5-one hydrochlorideSpirocyclic amineAntimicrobial properties
1,2-Diazabicyclo[2.2.2]octaneBicyclic amineLigand in coordination chemistry
1-AminoisoquinolineAromatic aminePotential antitumor activity

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